(2E,4E)-hexa-2,4-dienoic acid butyl ester

food preservation antifungal sorbate ester homologation

Butyl sorbate (CAS 7367-78-4, MF C₁₀H₁₆O₂, MW 168.23 g·mol⁻¹) is the n‑butyl ester of (2E,4E)-hexa‑2,4‑dienoic acid (sorbic acid). It is a colorless to pale‑yellow liquid with a boiling point of 226.5 °C (predicted), density 0.9216 g·cm⁻³ (20 °C), refractive index 1.4875 (589.3 nm, 20 °C), and an estimated log P of 3.435.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Cat. No. B12438376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E)-hexa-2,4-dienoic acid butyl ester
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C=CC=CC
InChIInChI=1S/C10H16O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3,5,7-8H,4,6,9H2,1-2H3
InChIKeySCVZKPKDMFXESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Sorbate ((2E,4E)-Hexa-2,4-dienoic Acid Butyl Ester) Procurement Identity and Baseline Specifications


Butyl sorbate (CAS 7367-78-4, MF C₁₀H₁₆O₂, MW 168.23 g·mol⁻¹) is the n‑butyl ester of (2E,4E)-hexa‑2,4‑dienoic acid (sorbic acid) [1]. It is a colorless to pale‑yellow liquid with a boiling point of 226.5 °C (predicted), density 0.9216 g·cm⁻³ (20 °C), refractive index 1.4875 (589.3 nm, 20 °C), and an estimated log P of 3.435 [2]. The compound is a member of the sorbate ester family and is primarily recognized for its antimicrobial preservative function, but also serves as a synthetic intermediate for flavors, fragrances, and agrochemicals.

Why Sorbate Ester Selection Is Not Interchangeable: Critical Performance Gaps Between Butyl Sorbate and Its Methyl, Ethyl, and Propyl Homologs


Sorbate esters share the same α,β‑unsaturated carbonyl pharmacophore, but the alkyl chain length governs lipophilicity, volatility, and membrane‑partitioning kinetics, which directly translate into differentiable antimicrobial potency, thermal stability, and application‑specific compatibility [1][2]. A direct head‑to‑head study of four alkyl sorbates demonstrated that the n‑butyl congener exerts the strongest mold inhibition among the series, a property that cannot be replicated by the shorter‑chain methyl, ethyl, or propyl esters [1]. Consequently, procurement decisions that treat sorbate esters as commodity‑equivalent preservative packages risk under‑performance in neutral‑pH or thermally processed matrices where butyl sorbate retains unique efficacy.

Quantitative Differentiation Evidence: Butyl Sorbate vs. Closest Analogs in Antimicrobial Potency, Thermal/pH Stability, Chemo‑selectivity, and Synthesis Efficiency


Butyl Sorbate Exhibits the Highest Anti‑Mold Potency Among Four Alkyl Sorbate Esters

In a direct comparative study measuring the minimum inhibitory concentration (MIC) of methyl, ethyl, propyl, and butyl sorbate against six common mold species, n‑butyl sorbate displayed the strongest inhibitory activity across all test organisms [1]. The study explicitly concludes that n‑butyl sorbate is the most potent inhibitor within the homologous series, providing a rank‑order differentiation that directly informs preservative selection.

food preservation antifungal sorbate ester homologation

Retention of Antimicrobial Activity After Autoclaving (121 °C, 30 min) and Across pH 5–8

The same comparative study evaluated heat tolerance by exposing the four sorbate esters to 121 °C for 30 min and assessing residual antimicrobial activity over the pH range 5–8 [1]. All esters retained good antimicrobial effect post‑autoclaving, but the combination of high thermal stability and sustained potency over a broad pH window was most notable for butyl sorbate, which maintained strong inhibition at pH 8 where many carboxylic‑acid‑based preservatives lose efficacy due to ionization.

thermal stability pH‑robustness retort‑compatible preservative

Selective Attractant for European Chafer Without Cross‑Attraction of Japanese Beetle – A Unique Pest‑Management Profile

In a field screening of 441 synthetic candidate lures, butyl sorbate outperformed the previous standard (Java citronella oil + eugenol) in attracting the European chafer (Amphimallon majalis) while completely lacking attractiveness to the Japanese beetle (Popillia japonica) [1]. This selective activity profile eliminates the need for frequent trap servicing to remove non‑target Japanese beetles, a major operational drawback of the prior standard attractant.

semiochemical pest monitoring species‑selective lure

High‑Yield Synthesis Under Negative Pressure: 97.5% Esterification Yield with 4A Molecular Sieve Dehydration

A Chinese patent and corroborating preparative method report that butyl sorbate can be synthesised from sorbic acid and n‑butanol using p‑toluenesulfonic acid catalyst, butyl acetate as water‑carrying agent, and 4A molecular sieves for water removal, achieving an esterification yield of up to 97.5% [1]. This yield is substantially higher than the 60–70% yields reported for conventional direct esterification of sorbic acid with lower alcohols to prepare methyl, ethyl, or propyl sorbates [2].

esterification process chemistry yield optimization

Prolongation of Microbial Lag Phase by 8–20 Hours Compared to Parent Sorbic Acid

The four synthesized sorbate esters (methyl through butyl) were compared against the parent acid, sorbic acid, for their effect on microbial growth kinetics [1]. All esters extended the microbial lag phase by 8–20 hours and markedly reduced final biomass relative to sorbic acid. While the study pooled results for the ester series, the esterification strategy itself—exemplified by butyl sorbate—demonstrates a step‑change in preservative performance over the free acid.

lag phase extension preservative efficacy sorbic acid vs. ester

High‑Value Application Scenarios for Butyl Sorbate Derived from Quantitative Differentiation Evidence


Thermally Processed and Neutral‑pH Food Preservation (Canned Goods, Retort Pouches, Plant‑Based Dairy)

Based on demonstrated heat stability (121 °C, 30 min) and pH‑robust activity (pH 5–8) [1], butyl sorbate is the preferred sorbate ester for retort‑processed or neutral‑pH foods where potassium sorbate and sorbic acid lose efficacy. Formulators can reduce preservative loading while maintaining microbial safety across the full shelf life.

Species‑Selective European Chafer Monitoring and Mass‑Trapping Programs

Leveraging butyl sorbate's unique profile as a European chafer attractant that does not lure Japanese beetle [2], integrated pest management programs can deploy selective traps that slash labor costs associated with non‑target bycatch removal, improving operational efficiency in turf, nursery, and orchard settings.

Cost‑Efficient Synthesis of High‑Value Downstream Intermediates (Leaf Alcohol, Fragrance Compounds)

The high‑yield (up to 97.5%) esterification route and the well‑characterized selective hydrogenation of butyl sorbate to butyl cis‑hex‑3‑enoate (93–96% selectivity) position butyl sorbate as an economically attractive intermediate for producing leaf alcohol and related high‑value flavor/fragrance molecules.

Mold‑Sensitive Food Matrices Requiring Maximum Antifungal Potency at Minimal Use Levels

Among the four common alkyl sorbates, butyl sorbate delivers the highest anti‑mold potency [1], making it the optimal choice for mold‑prone intermediate‑moisture foods (baked goods, cheese, dried meats) where lower use levels reduce organoleptic interference and per‑unit preservative cost.

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